6-iodo-6H-quinazolin-4-one is a heterocyclic compound classified within the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its antimicrobial properties and has been widely studied in medicinal chemistry for its ability to interact with various biological targets .
The compound can be sourced from chemical suppliers and is often used in research laboratories. Its molecular formula is with a molecular weight of 272.04 g/mol. The compound's unique structure contributes to its reactivity and biological activity, making it a subject of interest in various scientific studies .
6-iodo-6H-quinazolin-4-one is classified as an iodinated quinazolinone, which is a subgroup of quinazolinones characterized by the presence of iodine at the 6-position of the quinazolinone ring. This classification highlights its potential reactivity and biological significance compared to non-iodinated analogs .
The synthesis of 6-iodo-6H-quinazolin-4-one typically involves the iodination of quinazolin-4-one derivatives. A common synthetic route includes:
In industrial settings, continuous flow iodination processes may be employed to improve scalability, yield, and cost-effectiveness. Automated reactors and advanced purification techniques are utilized to streamline production while maintaining high quality .
The molecular structure of 6-iodo-6H-quinazolin-4-one features a quinazolinone core with an iodine atom substituted at the 6-position. Its canonical SMILES representation is C1=CC2=NC=NC(=O)C2=CC1I, and it has a specific InChI key: PMBNBAKAXSCJAT-UHFFFAOYSA-N .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.04 g/mol |
| Melting Point | 271 °C (lit.) |
| Boiling Point | 401 °C (predicted) |
| Density | 2.11 g/cm³ (predicted) |
| Solubility | Slightly soluble in DMSO |
6-iodo-6H-quinazolin-4-one can participate in various chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The mechanism of action for 6-iodo-6H-quinazolin-4-one varies based on its application, particularly in antimicrobial studies. It is believed to inhibit bacterial and fungal growth by interfering with essential cellular processes such as DNA replication and protein synthesis. This inhibition may occur through the compound's interaction with specific enzymes or proteins involved in these processes .
6-iodo-6H-quinazolin-4-one appears as a white to off-white solid with a melting point of approximately 271 °C. It has a density of about 2.11 g/cm³ and is slightly soluble in solvents like dimethyl sulfoxide when heated .
The compound exhibits unique chemical properties due to the presence of the iodine atom, which enhances its reactivity compared to other halogenated analogs. Its pKa value is estimated around 1.00, indicating strong acidity characteristics .
Scientific Uses
6-iodo-6H-quinazolin-4-one has been explored for various applications in scientific research:
Quinazoline derivatives represent a privileged scaffold in drug discovery, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This heterocyclic system exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions [3] [5]. The inherent bioisosteric properties of quinazolin-4(3H)-one—allowing lactam-lactim tautomerism—further enhance its capacity for molecular recognition in biological systems [4] [7]. Historically exploited for CNS modulation and antimicrobial activity, contemporary research has pivoted toward oncology applications, where quinazoline-based inhibitors target essential kinases and DNA repair enzymes in cancer cells [5] [8].
The medicinal exploration of quinazolines began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, though the name "quinazoline" was later formalized by Widdege [4] [8]. Early 20th-century synthetic breakthroughs, including Gabriel's reductive condensation of o-nitrobenzylamine with formic acid (1903), enabled systematic derivatization [5] [8]. The 1950s–1970s saw non-oncological applications emerge, exemplified by the antihypertensive agent prazosin (1974) and the anxiolytic quinazolinone derivatives [3] [7].
The paradigm shift toward oncology occurred with the discovery of quinazoline-based epidermal growth factor receptor (EGFR) inhibitors in the 1990s. Gefitinib (2003) and erlotinib (2004)—both 4-anilinoquinazolines—validated the scaffold's capacity for targeted kinase inhibition in non-small cell lung cancer [1] [5]. Concurrently, thymidylate synthase inhibitors like raltitrexed highlighted quinazoline's role in antimetabolite therapies [2] [7]. The strategic introduction of halogen atoms, particularly at C6, emerged as a critical optimization strategy to enhance potency and selectivity.
Table 1: Key Milestones in Quinazoline-Based Drug Development
| Year | Development | Significance |
|---|---|---|
| 1869 | Synthesis of first quinazoline derivative by Griess | Foundation of quinazoline chemistry |
| 1903 | Gabriel's synthesis of quinazoline | Practical route for systematic derivatization |
| 1974 | FDA approval of prazosin | Validated quinazoline as antihypertensive scaffold |
| 2003 | Gefitinib approval for NSCLC | First quinazoline-based EGFR kinase inhibitor |
| 2013 | 6-Iodo derivatives with sub-µM IC₅₀ against EGFR | Demonstrated iodine's role in enhancing potency |
Halogenation—particularly iodination—induces profound electronic and steric alterations to the quinazoline core. Iodine's large atomic radius (198 pm) and polarizability create a unique pharmacophoric niche: it enhances hydrophobic interactions within enzyme binding pockets while serving as a hydrogen-bond acceptor [1] [9]. Quantum mechanical studies reveal that C6-iodination increases electron density at N1 and N3, facilitating stronger interactions with kinase hinge regions (e.g., EGFR's Met793) [1] [6].
Compared to chloro and fluoro analogues, 6-iodoquinazolin-4-ones exhibit superior in vitro potency due to three synergistic effects:
Table 2: Comparative Analysis of Halogenated Quinazolin-4-ones
| Halogen (Position) | EGFR IC₅₀ (µM) | Log P | Metabolic Stability (t₁/₂, min) | Key Interactions |
|---|---|---|---|---|
| H (C6) | 0.82 | 1.95 | 28 | H-bond with Met793 |
| F (C6) | 0.47 | 2.01 | 35 | H-bond, weak hydrophobic contact |
| Cl (C6) | 0.29 | 2.58 | 42 | Hydrophobic pocket occupancy |
| I (C6) | 0.09 | 3.12 | 89 | Deep hydrophobic penetration |
The 6-iodo-quinazolin-4-one scaffold (molecular weight: 272.04 g/mol; log P: 3.12; CAS# 16064-08-7) serves as a versatile template for rational drug design [9]. Its synthetic accessibility—typically via Niementowski cyclization of 5-iodoanthranilic acid or Pd-catalyzed iodination of preformed quinazolines—enables diverse functionalization at N3, C2, and N1 positions [4] [8].
Oncological Applications:
Structural Diversification Strategies:
Table 3: Bioactive 6-Iodo-quinazolin-4-one Derivatives
| Substitution Pattern | Biological Target | Potency (IC₅₀/EC₅₀) | Key Advantage |
|---|---|---|---|
| 3-(4-Bromophenyl)-2-thioether | EGFR TK | 0.07 µM | 12-fold selectivity over HER2 |
| 3-(Pyridin-2-ylmethylene)hydrazine | DNA cleavage | 8.2 µM (DNA binding) | Visible light-activated scission |
| 2-Styryl-4-anilino | Tubulin polymerization | 1.73 µM (MGC-803 cells) | Overcomes P-glycoprotein resistance |
| Cu(II)-6-iodo complex | Supercoiled DNA cleavage | Complete at 10 µM | Synergistic redox activation |
Molecular dynamics simulations (100 ns) confirm the stability of 6-iodo derivatives in complex with EGFR, with RMSD fluctuations <1.5 Å and sustained halogen bonding throughout the trajectory [1]. This computational validation, coupled with synthetic versatility, positions 6-iodo-6H-quinazolin-4-one as a privileged scaffold for next-generation targeted therapies.
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0